

# Optimal excitation and emission wavelengths for Oxazine-170.

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## Compound of Interest

Compound Name: Oxazine-170

Cat. No.: B1263324

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## Application Notes and Protocols for Oxazine-170

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Oxazine-170** is a versatile fluorescent dye belonging to the oxazine class of compounds. It is characterized by its deep-red emission, high fluorescence quantum yield, and good thermal stability. These properties make it a valuable tool in a variety of applications, including fluorescence microscopy, laser systems, and the development of ratiometric pH sensors.<sup>[1][2]</sup> This document provides detailed information on the spectral properties of **Oxazine-170** and protocols for its use in cell staining applications.

### Photophysical Properties of Oxazine-170

The optimal excitation and emission wavelengths of **Oxazine-170** are influenced by the solvent environment. The key photophysical parameters are summarized in the table below for easy comparison.

Property	Value	Solvent	Reference(s)
Excitation Maximum	611 nm	Unspecified	[3]
614 nm	Methanol	[4]	
621 nm (Absorption)	Ethanol	[5]	
624 nm	Unspecified	[6]	
Emission Maximum	641 nm	Methanol	[3][4]
645 nm	Unspecified	[1]	
648 nm	Ethanol	[5][7]	
Molar Extinction Coeff.	83,000 cm <sup>-1</sup> M <sup>-1</sup> at 613.25 nm	Methanol	[8]
Quantum Yield (Φ)	0.63	Methanol	[5][8][9]

## Experimental Protocols

### Protocol 1: Preparation of Oxazine-170 Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of **Oxazine-170**, which can be further diluted for various applications.

Materials:

- **Oxazine-170** perchlorate powder
- Anhydrous dimethyl sulfoxide (DMSO) or ethanol
- Microcentrifuge tubes
- Vortex mixer

Procedure:

- Allow the **Oxazine-170** perchlorate powder to equilibrate to room temperature before opening the vial.

- Prepare a 1-10 mM stock solution by dissolving the **Oxazine-170** perchlorate in anhydrous DMSO or ethanol.
- Vortex the solution thoroughly to ensure the dye is completely dissolved.
- Store the stock solution at -20°C, protected from light.

## Protocol 2: Live-Cell Staining with Oxazine-170

This protocol provides a general procedure for staining live mammalian cells with **Oxazine-170**. Optimization of dye concentration and incubation time may be required for different cell types and experimental conditions.

### Materials:

- Cells cultured on glass-bottom dishes or chamber slides
- **Oxazine-170** stock solution (1-10 mM)
- Complete cell culture medium
- Phenol red-free imaging medium (e.g., HBSS or PBS with calcium and magnesium)
- Fluorescence microscope with appropriate filter sets

### Procedure:

- Culture cells to the desired confluency on a suitable imaging vessel.
- Prepare the staining solution by diluting the **Oxazine-170** stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 1-10  $\mu$ M.
- Remove the culture medium from the cells and add the staining solution.
- Incubate the cells for 15-30 minutes at 37°C in a CO<sub>2</sub> incubator.
- Remove the staining solution and wash the cells two to three times with pre-warmed phenol red-free imaging medium.

- Add fresh imaging medium to the cells.
- Proceed with fluorescence imaging. For optimal imaging, use an excitation source and emission filter that match the spectral properties of **Oxazine-170** (e.g., excitation around 610-630 nm and emission collection around 640-680 nm).

## Protocol 3: Fixed-Cell Staining with Oxazine-170

This protocol describes how to stain fixed cells with **Oxazine-170**.

Materials:

- Cells cultured on coverslips or chamber slides
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (for permeabilization, optional)
- **Oxazine-170** staining solution (1-10  $\mu$ M in PBS)
- Mounting medium

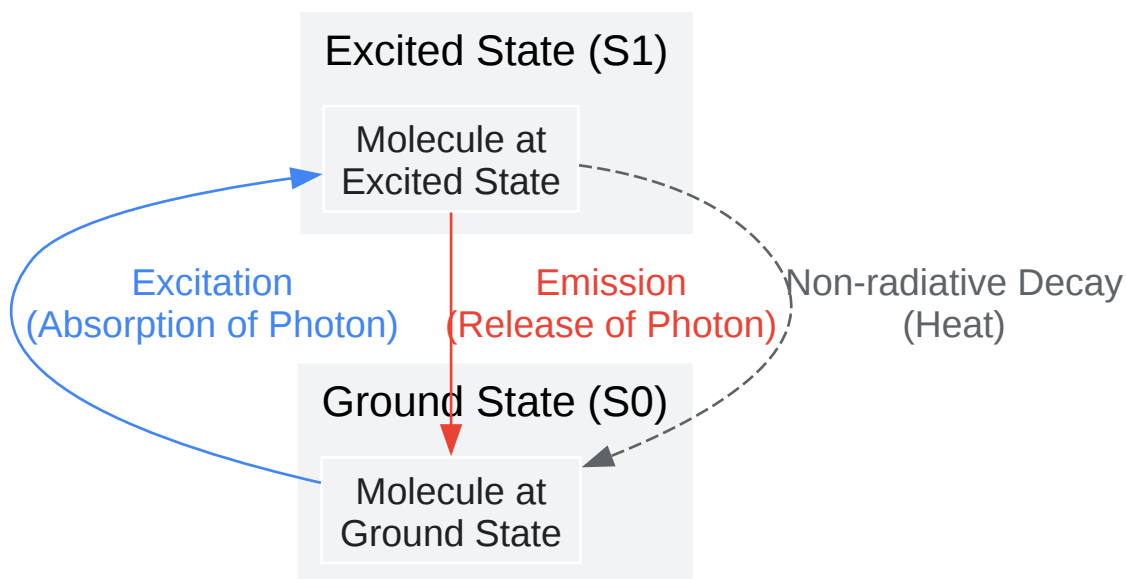
Procedure:

- Wash the cultured cells twice with PBS.
- Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- (Optional) If targeting intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Then, wash three times with PBS.
- Incubate the cells with the **Oxazine-170** staining solution for 30-60 minutes at room temperature, protected from light.

- Wash the cells three times with PBS for 5 minutes each.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Image the stained cells using a fluorescence microscope.

## Visualizations

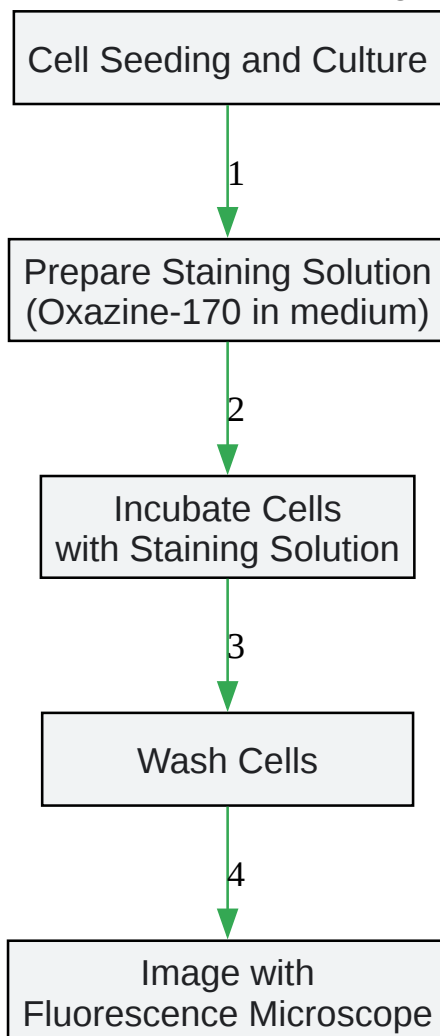
### General Principle of Fluorescence



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Caption: Simplified Jablonski diagram illustrating the process of fluorescence.

## Experimental Workflow for Live-Cell Imaging with Oxazine-170



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